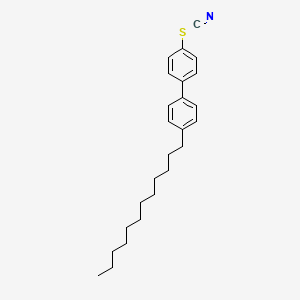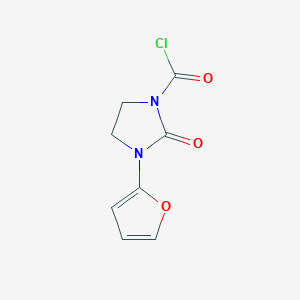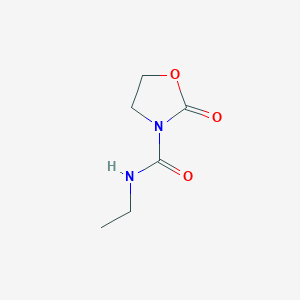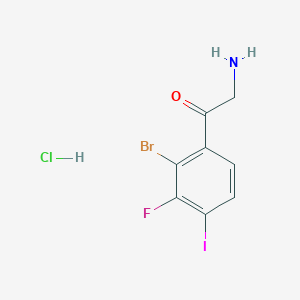
5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzyl bromide with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to identify potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical agent. Its structure may interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorophenyl group and triazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 5-(4-Fluorophenyl)-1H-tetrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is unique due to the presence of the methyl and propyl groups on the triazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorophenyl group also contributes to its distinct characteristics, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
915303-67-2 |
|---|---|
Formule moléculaire |
C12H14FN3 |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14FN3/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
YJGSPXSCJJBEEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=N1)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



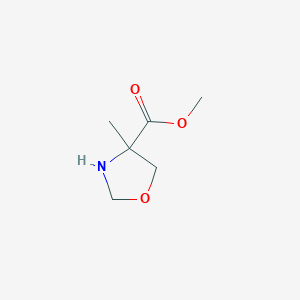
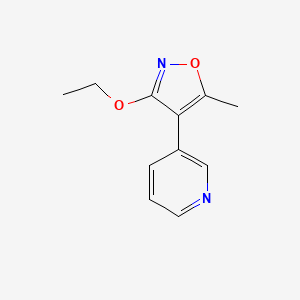
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
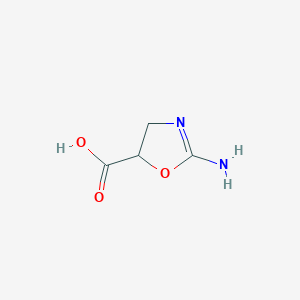

![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
